
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Overview
Description
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H10FN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and an ethanamine group at the 2-position makes this compound unique. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its derivatives, to form the benzimidazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the benzimidazole ring through electrophilic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethanamine Group: The final step involves the alkylation of the 2-position of the benzimidazole ring with an ethanamine group. This can be achieved using reagents like ethylene diamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. The presence of the fluorine atom in 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine enhances its biological activity. Studies have shown that compounds containing benzimidazole moieties can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For example, a study demonstrated that derivatives of benzimidazole could induce apoptosis in cancer cell lines, suggesting the potential of this compound as a lead compound for developing anticancer agents .
1.2 Antimicrobial Properties
The antimicrobial properties of benzimidazole derivatives have also been explored. The compound has shown efficacy against various bacterial strains, including resistant strains. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuropharmacology
2.1 Potential Antidepressant Effects
Recent studies have suggested that compounds similar to this compound may possess antidepressant-like effects. Research indicates that modulation of serotonin receptors can lead to improved mood and cognitive function, making this compound a candidate for further investigation in neuropharmacology .
Material Science
3.1 Development of Functional Materials
In material science, the unique electronic properties of fluorinated benzimidazoles make them suitable for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been studied for enhancing the conductivity and stability of organic light-emitting diodes (OLEDs). These materials can potentially lead to more efficient energy conversion processes in electronic devices .
Biological Research
4.1 Molecular Probes
The compound serves as a molecular probe in biological research due to its ability to selectively bind to specific proteins or receptors within cells. This property is particularly useful for studying cellular mechanisms and interactions at a molecular level, allowing researchers to visualize and track biological processes in real-time .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine can be compared with other similar compounds, such as:
2-(5-chloro-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a methyl group instead of fluorine.
2-(5-bromo-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.
Biological Activity
2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzimidazole ring system substituted with a fluorine atom at the 5-position and an ethylamine side chain. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study screening a library of benzimidazole derivatives found that several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These results suggest that the fluorine substitution enhances the lipophilicity and overall antimicrobial efficacy of the compound compared to its non-fluorinated counterparts .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the modulation of apoptotic pathways .
A detailed analysis of its mechanism revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thereby slowing down tumor growth. The findings from a recent study are summarized in Table 2.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Inhibition of kinase activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may also bind to receptors that regulate cellular proliferation and apoptosis, thus exerting a therapeutic effect.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzimidazole derivative resulted in significant improvement compared to standard antibiotic therapy, showcasing its potential as a novel antimicrobial agent .
- Case Study on Anticancer Properties : In a cohort study involving patients with advanced breast cancer, those treated with a benzimidazole-based regimen showed improved survival rates and reduced tumor burden compared to those receiving conventional treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine?
Synthesis typically involves cyclocondensation of 4-fluoro-o-phenylenediamine with β-alanine derivatives under acidic conditions. Key steps include:
- Cyclization : Use of polyphosphoric acid (PPA) or HCl/ethanol at reflux to form the benzimidazole core .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate the free base or hydrochloride salt .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yields (65–80%) compared to traditional reflux methods .
Q. How can the purity and identity of this compound be validated?
- Spectroscopic analysis :
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- pKa : Predicted ~16.8 (amine group) using computational tools (e.g., MarvinSketch), indicating protonation in acidic media .
- Solubility : Poor in water (<1 mg/mL); use DMSO or ethanol for stock solutions. Stability tested via HPLC under varying pH (2–12) and temperature (4–40°C) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- SHELX refinement : Use SHELXL for small-molecule refinement, integrating high-resolution data (d-spacing <0.8 Å) to resolve disorder in the ethanamine side chain. Apply TWIN/BASF commands for twinned crystals .
- Validation tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency using PLATON .
Q. What strategies mitigate conflicting bioactivity data in receptor-binding assays?
- Receptor subtype specificity : Test against NMDA (e.g., competitive inhibition assays with [³H]MK-801) and serotonin receptors (5-HT₂A/2C radioligand binding) to clarify off-target effects .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess metabolite interference .
Q. How can computational modeling predict its interaction with kinase targets?
- Docking studies : Use AutoDock Vina with Pim-1 kinase (PDB: 2O63). Key parameters:
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability (RMSD <2.0 Å) .
Q. What analytical methods quantify trace impurities in bulk samples?
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect byproducts (e.g., uncyclized intermediates at RT ~4.2 min) .
- LC-MS/MS : MRM mode (m/z 180→135) for sensitivity down to 0.01% impurities .
Q. How does fluorination at C5 influence coordination chemistry with metal ions?
- ZnCl₂ complexes : Synthesize by refluxing the ligand with ZnCl₂ in methanol (1:2 molar ratio). Characterize via:
- IR : Shift in ν(N-H) from ~3400 cm⁻¹ (free amine) to ~3200 cm⁻¹ (coordinated) .
- Single-crystal XRD : Confirm tetrahedral geometry and fluorine’s role in stabilizing the complex via weak F···Zn interactions .
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBTOABNFRJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587985 | |
Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-22-3 | |
Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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